Comparative VEGFR2 Inhibitory Activity: N-Substituted 3-Fluorophenyl Derivative vs. 4-Fluorophenyl and Phenyl Analogs
Within the 2-anilino-5-aryloxazole series, the derivative bearing a 5-(3-fluorophenyl) core (N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine) exhibits an IC50 of 93 nM against VEGFR2, measured via a radiometric kinase assay [1]. While this derivative shows reduced potency relative to the 4-fluorophenyl analog (IC50 = 0.013 nM) and the unsubstituted phenyl analog (IC50 = 0.020 nM) in the same assay platform, the 3-fluoro substitution provides a distinct potency window and unique interaction profile with the kinase active site, offering a valuable alternative for programs seeking to fine-tune VEGFR2 inhibition [2].
| Evidence Dimension | VEGFR2 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 93 nM (N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine) |
| Comparator Or Baseline | 4-Fluorophenyl analog: IC50 = 0.013 nM; Unsubstituted phenyl analog: IC50 = 0.020 nM |
| Quantified Difference | 7,154-fold less potent than 4-fluorophenyl analog; 4,650-fold less potent than phenyl analog |
| Conditions | Radiometric assay with GST-tagged recombinant human VEGFR2 expressed in Sf9 cells, 30 min incubation with [γ-33P]ATP |
Why This Matters
This data confirms that the 3-fluorophenyl substitution enables VEGFR2 inhibition in a distinct potency range, supporting its use in analogue series where 4-fluorophenyl or phenyl substituents are inactive or produce suboptimal pharmacokinetic profiles.
- [1] BindingDB. (2025). BDBM5865: 5-(3-Fluorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine. Entry ID 766, Assay ID 1. View Source
- [2] Harris, P. A., Cheung, M., Hunter, R. N., Brown, M. L., Veal, J. M., Nolte, R. T., ... & Stafford, J. A. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1610-1619. View Source
